5-Amino-2-chloro-N-phenylbenzamide
Overview
Description
“5-Amino-2-chloro-N-phenylbenzamide” is an organic compound . It is a member of the class of compounds known as nitrobenzenes, which are compounds containing a nitrobenzene moiety, consisting of a benzene ring with a carbon bearing a nitro group .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with a carbon bearing a nitro group . The molecular formula is C13H11ClN2O , and the average mass is 246.692 Da .Scientific Research Applications
Cancer Chemopreventive Agent
5-Amino-2-chloro-N-phenylbenzamide, as a metabolite of GW9662 (a potent PPAR-γ antagonist), has potential as a cancer chemopreventive agent. GW9662 has shown promise in preclinical evaluations for its efficacy in this role. The metabolite ACPB (this compound) is the predominant species found in plasma, indicating its systemic circulation and potential relevance in chemoprevention, especially as an Estrogen Receptor-α (ER-α) inducer in ER-α negative breast tissue (Kapetanovic et al., 2012).
Antifungal Activity
Research on this compound's antifungal properties revealed its effectiveness against Rhizoctonia solani and Sclerotinia sclerotiorum. This study underscores its potential as a foundation for developing new plant pathogenic fungicides that are highly effective, low in toxicity, and safe for non-target organisms (Wen-liang, 2011).
Antimycobacterial and Antifungal Properties
A series of compounds, including substituted 2-amino-N-phenylbenzamides, demonstrated significant antimycobacterial and moderate antifungal activities. The introduction of a chloro substituent, such as in 5-chloro derivatives, enhanced the antimycobacterial activity against atypical strains of mycobacteria, suggesting the potential of this compound in treating these infections (Kubicová et al., 2000).
Structural Studies
Structural studies of compounds similar to this compound, such as 5-chloro-2-methoxy-N-phenylbenzamide derivatives, have been conducted. These studies provide valuable insights into the molecular structure, which can be crucial for understanding the biological activity and potential medicinal applications of these compounds (Galal et al., 2018).
Properties
IUPAC Name |
5-amino-2-chloro-N-phenylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c14-12-7-6-9(15)8-11(12)13(17)16-10-4-2-1-3-5-10/h1-8H,15H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFQEDMUZFREDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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